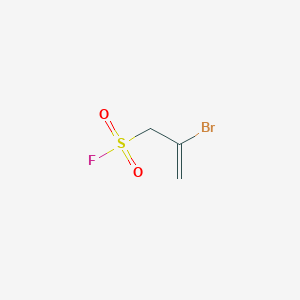

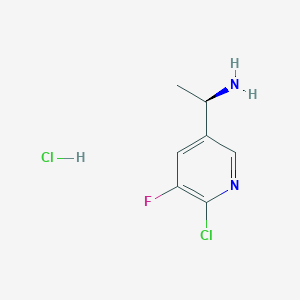

![molecular formula C9H7BrN2O2 B1450194 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester CAS No. 1315360-45-2](/img/structure/B1450194.png)

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester

Overview

Description

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester (3-Br-PPME) is a small molecule that has recently been investigated for its potential applications in organic synthesis and medicinal chemistry. It is a versatile building block for a variety of organic reactions, and has shown promise in various areas of scientific research.

Scientific Research Applications

Anticancer Activity

The pyrrolo[1,2-a]pyrimidine scaffold is a significant component in the design of anticancer drugs. It has been found that derivatives of this compound exhibit potent antiproliferative activity against breast cancer cell lines . Specifically, the pyrrolo[2,3-d]pyrimidine derivatives have shown higher anticancer activity against triple-negative breast cancer cells compared to ribociclib, a known CDK4/6 inhibitor .

CDK4/6 Inhibition for Breast Cancer Treatment

The pyrrolo[1,2-a]pyrimidine moiety is a key fragment in selective CDK4/6 inhibitors like ribociclib and palbociclib, which are used clinically for the treatment of estrogen receptor-positive (ER+) breast cancer. These inhibitors, when combined with endocrine therapy, have significantly improved progression-free survival and overall survival rates in advanced breast cancer .

Antimicrobial Applications

Derivatives of pyrrolo[1,2-a]pyrimidine have demonstrated antibacterial action against both gram-positive and gram-negative microorganisms. This suggests potential for the development of new antibiotics or antimicrobial agents based on this compound .

Apoptosis Induction in Hepatocellular Carcinoma

Pyrrolo[2,3-d]pyrimidine derivatives have been investigated for their ability to induce apoptosis in HepG2 cells, a type of liver cancer cell. These compounds can increase proapoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 .

Synthetic Approaches for Pharmacologically Active Compounds

The pyrrolo[1,2-a]pyrimidine structure serves as a central building block for a wide range of pharmacologically active compounds. It is a privileged scaffold due to its structural diversity and the plethora of biological activities it can impart to a molecule .

Modulation of Myeloid Leukemia

Pyrimidine derivatives, including those with the pyrrolo[1,2-a]pyrimidine structure, have been applied in therapeutic disciplines for the modulation of myeloid leukemia. They are part of the structure of several FDA-approved drugs for leukemia treatment .

Antitumor and Antifilarial Activities

The pyrrolo[1,2-a]pyrimidine derivatives are also known for their antitumor and antifilarial activities. They have been used as DNA topoisomerase II inhibitors and antitubercular agents, showcasing their versatility in treating various diseases .

Druglikeness and ADME-Tox Properties

The pyrrolo[1,2-a]pyrimidine core is often explored in the synthesis of molecules with improved druglikeness and ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. This is crucial for the development of new drugs with favorable pharmacokinetics and safety profiles .

properties

IUPAC Name |

methyl 3-bromopyrrolo[1,2-a]pyrimidine-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrN2O2/c1-14-9(13)7-2-3-8-11-4-6(10)5-12(7)8/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMJBYRYJXBJJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C2N1C=C(C=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

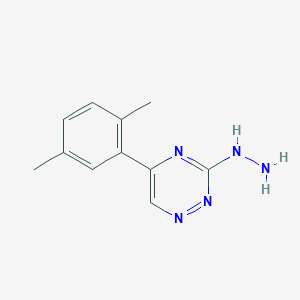

![Ethyl 5-Chloroimidazo[1,2-C]Thieno[3,2-E]Pyrimidine-2-Carboxylate](/img/structure/B1450112.png)

![5-Bromoisothiazolo[3,4-b]pyridin-3-amine](/img/structure/B1450114.png)

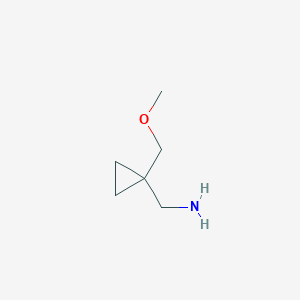

![4-(Bicyclo[1.1.1]pentan-1-yl)morpholine](/img/structure/B1450120.png)

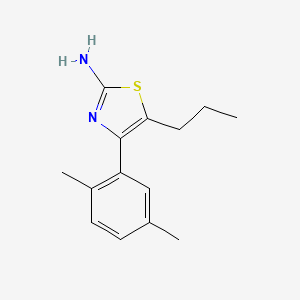

![(2-Chlorophenyl)[4-(methoxymethoxy)phenyl]methanone](/img/structure/B1450126.png)

![1-[5-(2-Chlorophenyl)-2-furyl]ethanone](/img/structure/B1450127.png)

methanone](/img/structure/B1450134.png)